molecular formula C19H11Cl4NO3 B10861643 hPL-IN-2

hPL-IN-2

Cat. No.: B10861643
M. Wt: 443.1 g/mol
InChI Key: HPIKHGXRCDJEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hPL-IN-2 is a potent, reversible, and non-competitive inhibitor of pancreatic lipase. It has an inhibitory concentration (IC50) of 1.63 micromolar. This compound is primarily used in the investigation of obesity-related diseases due to its ability to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hPL-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves the use of high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of preparative HPLC is common for the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: hPL-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

hPL-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

hPL-IN-2 exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary fats into free fatty acids and monoglycerides. The inhibition is reversible and non-competitive, meaning that this compound binds to a site other than the active site of the enzyme, altering its conformation and reducing its activity .

Comparison with Similar Compounds

    Orlistat: Another pancreatic lipase inhibitor used in the treatment of obesity.

    Cetilistat: A newer lipase inhibitor with a similar mode of action to Orlistat.

Comparison: hPL-IN-2 is unique due to its reversible and non-competitive inhibition mechanism, whereas Orlistat and Cetilistat are irreversible inhibitors. This difference in inhibition mechanism can lead to variations in efficacy and side effects .

Properties

Molecular Formula

C19H11Cl4NO3

Molecular Weight

443.1 g/mol

IUPAC Name

3,5-dichloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H11Cl4NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)22)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26)

InChI Key

HPIKHGXRCDJEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.